molecular formula C13H13N3 B12687096 5H-Pyrido(4,3-b)indole, 3-ethylamino- CAS No. 102206-99-5

5H-Pyrido(4,3-b)indole, 3-ethylamino-

Cat. No.: B12687096
CAS No.: 102206-99-5
M. Wt: 211.26 g/mol
InChI Key: YPEISXCDOVHDIF-UHFFFAOYSA-N
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Description

5H-Pyrido(4,3-b)indole, 3-ethylamino- is an organic compound belonging to the class of pyridoindoles It is characterized by a fused ring structure comprising a pyridine ring and an indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Pyrido(4,3-b)indole, 3-ethylamino- can be achieved through several methods. One common approach involves the reaction of pyridine and indole derivatives under specific conditions. For instance, a double C-N coupling reaction from 3-iodo-2-(2-bromophenyl)imidazo[1,2-a]pyridine with different amines under air atmosphere has been reported . Another method involves the use of 3-bromo-4-nitropyridine and 4-bromophenylboronic acid in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5H-Pyrido(4,3-b)indole, 3-ethylamino- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom of the indole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

5H-Pyrido(4,3-b)indole, 3-ethylamino- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5H-Pyrido(4,3-b)indole, 3-ethylamino- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tubulin polymerization, thereby disrupting the microtubule network within cells . This disruption can lead to cell cycle arrest and apoptosis in cancer cells. Additionally, its fluorescent properties make it useful for imaging applications by binding to specific biomolecules and emitting light upon excitation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H-Pyrido(4,3-b)indole, 3-ethylamino- is unique due to its specific ring fusion pattern and the presence of an ethylamino group

Properties

CAS No.

102206-99-5

Molecular Formula

C13H13N3

Molecular Weight

211.26 g/mol

IUPAC Name

N-ethyl-5H-pyrido[4,3-b]indol-3-amine

InChI

InChI=1S/C13H13N3/c1-2-14-13-7-12-10(8-15-13)9-5-3-4-6-11(9)16-12/h3-8,16H,2H2,1H3,(H,14,15)

InChI Key

YPEISXCDOVHDIF-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC=C2C3=CC=CC=C3NC2=C1

Origin of Product

United States

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